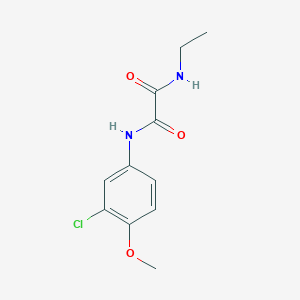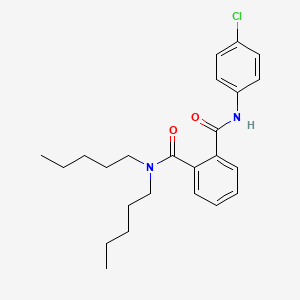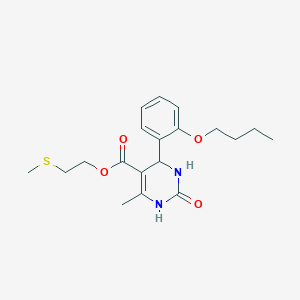![molecular formula C20H18BrN3O3 B5037752 2'-amino-6-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile](/img/structure/B5037752.png)
2'-amino-6-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of multiple functional groups, including an amino group, a bromo substituent, and a carbonitrile group. The spiro structure, which involves the fusion of two rings at a single atom, imparts significant rigidity and distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole and chromene precursors, followed by their coupling under specific conditions to form the spiro structure. Key steps may include:
Bromination: Introduction of the bromo group using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amination: Incorporation of the amino group through nucleophilic substitution reactions.
Cyclization: Formation of the spiro structure via cyclization reactions, often catalyzed by acids or bases.
Nitrile Formation: Introduction of the carbonitrile group using reagents like cyanogen bromide or through dehydration of amides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 2’-amino-6-chloro-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile
- 2’-amino-6-fluoro-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile
Uniqueness
The uniqueness of 2’-amino-6-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile lies in its specific combination of functional groups and the spiro structure. The presence of the bromo group, in particular, can significantly influence its reactivity and biological activity compared to similar compounds with different halogen substituents.
Properties
IUPAC Name |
2'-amino-6-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-9-4-10-13(5-12(9)21)24-18(26)20(10)11(8-22)17(23)27-15-7-19(2,3)6-14(25)16(15)20/h4-5H,6-7,23H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDYBPXIOCJFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C23C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B5037669.png)
![5,7-diphenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-4-ium;perchlorate](/img/structure/B5037671.png)


![5-{2-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5037692.png)
![N'-(2-chlorophenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide](/img/structure/B5037698.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)
![1-Phenyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine](/img/structure/B5037727.png)
![(5Z)-1-(4-bromophenyl)-5-[(4-piperidin-1-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5037729.png)
![methyl 2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5037738.png)

![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5037745.png)
![(4Z)-4-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5037756.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)
